molecular formula C8H5F3O B138007 2,2,2-Trifluoroacetophenone CAS No. 434-45-7

2,2,2-Trifluoroacetophenone

Cat. No.: B138007
CAS No.: 434-45-7
M. Wt: 174.12 g/mol
InChI Key: KZJRKRQSDZGHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroacetophenone is an organic compound with the molecular formula C8H5F3O. It is a colorless liquid with a characteristic odor and is known for its high reactivity due to the presence of the trifluoromethyl group. This compound is widely used in organic synthesis and serves as a valuable intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2,2,2-Trifluoroacetophenone primarily targets tertiary amines and azines . These compounds are prevalent in various biochemical processes and play a crucial role in the structure and function of many biomolecules.

Mode of Action

The compound acts as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes . This interaction results in the transformation of these targets, affecting their chemical properties and subsequent interactions.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of tertiary amines and azines . The compound facilitates this process, leading to the formation of N-oxidesalkenes. These products can then participate in further reactions, influencing downstream effects in the biochemical network.

Pharmacokinetics

Its physical properties such as boiling point (165-166 °c) and density (124 g/mL at 25 °C) suggest that it may have significant volatility and solubility , which could influence its bioavailability.

Result of Action

The action of this compound results in the formation of N-oxidesalkenes from tertiary amines and azines . This transformation can alter the chemical behavior of these compounds, potentially influencing various molecular and cellular processes.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is used as a catalyst in the environmentally friendly epoxidation of alkenes , suggesting that it may be sensitive to environmental conditions such as temperature and pressure. , implying that environmental containment may be necessary for its use.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroacetophenone can be synthesized through several methods:

Industrial Production Methods: Industrial production often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-3′-(trifluoromethyl)acetophenone
  • 2,2,2,4′-Tetrafluoroacetophenone
  • 4′-Bromo-2,2,2-trifluoroacetophenone
  • 4′-Chloro-2,2,2-trifluoroacetophenone

Comparison: 2,2,2-Trifluoroacetophenone is unique due to its high reactivity and versatility in various chemical reactions. The presence of the trifluoromethyl group significantly enhances its electrophilicity compared to similar compounds, making it a more effective catalyst and intermediate .

Properties

IUPAC Name

2,2,2-trifluoro-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJRKRQSDZGHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059992
Record name Ethanone, 2,2,2-trifluoro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,2-Trifluoroacetophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19423
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.22 [mmHg]
Record name 2,2,2-Trifluoroacetophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19423
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

434-45-7
Record name 2,2,2-Trifluoro-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=434-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl trifluoromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoroacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 2,2,2-trifluoro-1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 2,2,2-trifluoro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,2-TRIFLUOROACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T7L1UPY09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10.0 g (0.057 mol) of 2,2,2-trifluoro-1-phenylethanol and 0.96 g (0.0028 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 250 ml of methylene chloride at room temperature. 35 ml (0.068 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 20 minutes with vigorous stirring and the mixture is stirred for a further 6 hours at room temperature. The reaction mixture is added to 200 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (24 torr, 90°-115° C. bath temperature), 7.45 g (75% of theory) of trifluoroacetylbenzene are obtained. nD20 : 1.4658.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoroacetophenone
Reactant of Route 2
2,2,2-Trifluoroacetophenone
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoroacetophenone
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoroacetophenone
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoroacetophenone
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoroacetophenone
Customer
Q & A

Q1: What is the molecular formula and weight of 2,2,2-trifluoroacetophenone?

A1: The molecular formula of this compound is C8H5F3O, and its molecular weight is 174.12 g/mol.

Q2: Are there any notable spectroscopic characteristics of TFAP?

A2: Yes, TFAP exhibits characteristic peaks in various spectroscopic techniques. For instance, in infrared spectroscopy, the carbonyl group (C=O) shows a strong absorption band. []

Q3: Is TFAP stable under ambient conditions?

A3: TFAP exhibits good stability in the dark, even at elevated temperatures (up to 75 °C for at least 30 minutes) and in acidic or basic solutions (1 M). []

Q4: Can TFAP act as a catalyst in organic reactions?

A4: Yes, TFAP has demonstrated organocatalytic activity in various oxidation reactions, such as the epoxidation of alkenes, [] oxidation of sulfides to sulfoxides and sulfones, [] and the oxidation of tertiary amines and azines to N-oxides. [] It operates under mild conditions, utilizing hydrogen peroxide (H2O2) as a green oxidant.

Q5: What is the mechanism of TFAP-catalyzed epoxidation of alkenes?

A5: While the exact mechanism is still under investigation, mechanistic studies using high-resolution mass spectrometry (HRMS) suggest that a dioxirane intermediate is unlikely to be involved in the catalytic cycle. []

Q6: Are there other catalytic applications of TFAP?

A7: Beyond oxidation and asymmetric hydrogenation, TFAP participates in reactions catalyzed by transition metals and phosphines. For example, in the presence of copper, silver, or phosphine catalysts, TFAP reacts with propiolates to selectively synthesize various quinoline derivatives. []

Q7: Have computational methods been employed to study TFAP?

A8: Yes, density functional theory (DFT) calculations have provided valuable insights into the adsorption and reactivity of TFAP on metal surfaces. [, , , , ] For instance, DFT calculations revealed that aryl−CH···O bonding drives the formation of TFAP dimers on Pt(111). [] Additionally, DFT studies have explored the full catalytic cycle of ketone hydrogenation by TFAP in the presence of silicon trifluoride (SiF3H) as a hydride source. []

Q8: How does the trifluoromethyl group influence the reactivity of TFAP?

A9: The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in TFAP, making it more susceptible to nucleophilic attack. This effect is evident in reactions like nucleophilic addition with organotin(II) amides, leading to tin(II)-alkoxides. []

Q9: Does modifying the phenyl ring of TFAP affect its properties?

A10: Yes, introducing substituents on the phenyl ring of TFAP can alter its electronic and steric properties, influencing its reactivity and interactions with other molecules. For example, adding electron-donating groups could potentially reduce the electrophilicity of the carbonyl group. [, ]

Q10: What analytical techniques are commonly employed to study TFAP and its reactions?

A12: A range of analytical techniques has been utilized, including nuclear magnetic resonance (NMR) spectroscopy, [, , , ] X-ray crystallography, [, , , , ] gas chromatography-mass spectrometry (GC-MS), [] high-resolution mass spectrometry (HRMS), [] scanning tunneling microscopy (STM), [, , , , , ] and surface vibrational spectroscopy. []

Q11: Is there information available on the environmental fate and effects of TFAP?

A11: The provided research primarily focuses on the synthetic and catalytic aspects of TFAP. Detailed investigations into its environmental impact, degradation pathways, and ecotoxicological effects are not extensively discussed.

Q12: What resources are crucial for advancing TFAP research?

A12: Further research on TFAP would benefit from access to advanced analytical instrumentation, computational chemistry resources for modeling and simulation, and high-throughput screening platforms for catalyst discovery and optimization.

Q13: What are some significant milestones in TFAP research?

A16: Key milestones include the discovery of TFAP's organocatalytic activity, [, , ] its application in asymmetric hydrogenation reactions on chirally modified surfaces, [] and the use of DFT calculations to elucidate reaction mechanisms and predict catalytic cycles involving TFAP. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.